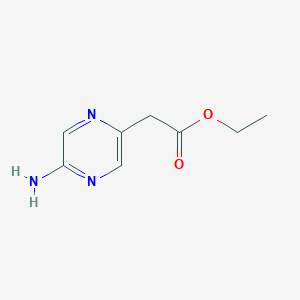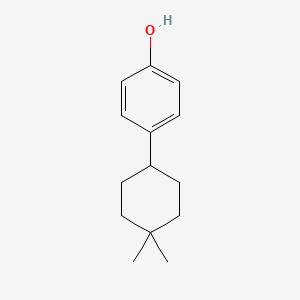
Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, an amino group, and a diphenylhexane backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate typically involves multiple steps. One common method involves the nucleophilic addition/cyclization of carbodiimides with diazo compounds . This process is accomplished under mild conditions and does not require transition metals, making it an efficient and environmentally friendly approach.
Industrial Production Methods
In industrial settings, the production of this compound often involves the preparation of key intermediates. For example, a novel process for the preparation of (2S, 3S, 5S)-5-amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenylhexane hydrochloride has been developed as a key intermediate in the production of cobicistat, a drug under investigation for HIV treatment .
Analyse Des Réactions Chimiques
Types of Reactions
Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce various substituted derivatives with potential biological activities .
Applications De Recherche Scientifique
Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, in the context of HIV treatment, the compound acts as an intermediate in the synthesis of cobicistat, which inhibits liver enzymes that metabolize other medications, thereby enhancing their efficacy . The thiazole ring and amino groups play critical roles in these interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds like ritonavir and tiazofurin share structural similarities with Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate, particularly in the thiazole moiety.
Diphenyl Compounds: Other diphenyl compounds, such as diphenhydramine, also exhibit similar structural features.
Uniqueness
What sets this compound apart is its combination of a thiazole ring, an amino group, and a diphenylhexane backbone. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C23H27N3O3S |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
1,3-thiazol-5-ylmethyl N-(5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate |
InChI |
InChI=1S/C23H27N3O3S/c24-19(11-17-7-3-1-4-8-17)13-22(27)21(12-18-9-5-2-6-10-18)26-23(28)29-15-20-14-25-16-30-20/h1-10,14,16,19,21-22,27H,11-13,15,24H2,(H,26,28) |
Clé InChI |
HBPTXDXGWDVDON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4,5-Dichloro-2-[(4-methoxyphenyl)methyl]pyridazin-3-one](/img/structure/B8799290.png)



